molecular formula C23H24ClN3O5 B14956564 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone

Cat. No.: B14956564
M. Wt: 457.9 g/mol
InChI Key: DOUAGTKVYXEOBA-UHFFFAOYSA-N
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Description

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl and hydroxypiperidino groups in its structure suggests that it may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperidine with an appropriate phthalazinone derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: A known VEGFR-2 inhibitor with anticancer properties.

    Vatalanib: Another VEGFR-2 inhibitor used in cancer therapy.

    AAC789: A phthalazine derivative with potent inhibitory activity against VEGFR-2.

Uniqueness

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone is unique due to its specific structural features, such as the combination of the 4-chlorophenyl and hydroxypiperidino groups. These features contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-7,8-dimethoxyphthalazin-1-one

InChI

InChI=1S/C23H24ClN3O5/c1-31-18-8-3-15-13-25-27(22(29)20(15)21(18)32-2)14-19(28)26-11-9-23(30,10-12-26)16-4-6-17(24)7-5-16/h3-8,13,30H,9-12,14H2,1-2H3

InChI Key

DOUAGTKVYXEOBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

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